REACTION_CXSMILES
|
[Br:1][C:2]1[C:3]([O:10][CH3:11])=[C:4]([CH2:8][OH:9])[CH:5]=[CH:6][CH:7]=1.FC(F)(F)[C:14]([O-])=[O:15].FC(F)(F)C(O)=O.[O-2].[Mg+2]>[Pd](Cl)Cl.CO>[Br:1][C:2]1[CH:7]=[CH:6][C:5]2[C:14](=[O:15])[O:9][CH2:8][C:4]=2[C:3]=1[O:10][CH3:11] |f:3.4|
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
BrC=1C(=C(C=CC1)CO)OC
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
FC(C(=O)[O-])(F)F
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Name
|
|
Quantity
|
1.1 g
|
Type
|
reactant
|
Smiles
|
[O-2].[Mg+2]
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Name
|
palladium chloride
|
Quantity
|
245 mg
|
Type
|
catalyst
|
Smiles
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[Pd](Cl)Cl
|
Name
|
|
Quantity
|
35 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
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AMBIENT
|
Type
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CUSTOM
|
Details
|
The reaction was stirred at r.t. for 16 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CONCENTRATION
|
Details
|
concentrated
|
Type
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CUSTOM
|
Details
|
The excess TFA was removed
|
Type
|
CUSTOM
|
Details
|
The reaction was flushed with carbon monoxide three times
|
Type
|
STIRRING
|
Details
|
stirred under CO at r.t. for 2 hr
|
Duration
|
2 h
|
Type
|
ADDITION
|
Details
|
To this solution was added ethyl acetate
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered through a pad of celite
|
Type
|
WASH
|
Details
|
washed with EtOAc
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated
|
Type
|
ADDITION
|
Details
|
The fractions containing 5-bromo-4-methoxy-2-benzofuran-1(3H)-one
|
Type
|
CONCENTRATION
|
Details
|
were concentrated
|
Reaction Time |
16 h |
Name
|
|
Type
|
|
Smiles
|
BrC1=C(C2=C(C(OC2)=O)C=C1)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |